
2-(6-Bromo-2-methyl-4-oxoquinolin-1(4H)-yl)acetic acid
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-(6-溴-2-甲基-4-氧代喹啉-1(4H)-基)乙酸是一种属于喹啉家族的合成有机化合物。喹啉衍生物以其多样的生物活性而闻名,并广泛应用于药物化学。这种化合物以其独特的结构,在科学研究和工业中具有各种潜在应用。
准备方法
合成路线和反应条件
2-(6-溴-2-甲基-4-氧代喹啉-1(4H)-基)乙酸的合成通常涉及以下步骤:
起始原料: 合成从选择合适的起始原料开始,例如6-溴-2-甲基喹啉和乙酸衍生物。
反应条件: 反应条件可能包括使用催化剂、溶剂以及特定的温度和压力设置,以促进所需产物的形成。
纯化: 使用重结晶、色谱或蒸馏等技术对最终产物进行纯化,以获得高纯度的化合物。
工业生产方法
在工业环境中,2-(6-溴-2-甲基-4-氧代喹啉-1(4H)-基)乙酸的生产可能涉及大型反应器和连续流动工艺,以确保高效且经济有效的合成。优化反应参数和使用自动化系统可以提高产品的产率和质量。
化学反应分析
反应类型
2-(6-溴-2-甲基-4-氧代喹啉-1(4H)-基)乙酸可以进行各种化学反应,包括:
氧化: 该化合物可以被氧化形成喹啉N-氧化物。
还原: 还原反应可以导致形成二氢喹啉衍生物。
取代: 卤素取代反应可以在溴位置引入不同的官能团。
常见试剂和条件
氧化: 常见的氧化剂包括过氧化氢和高锰酸钾。
还原: 通常使用硼氢化钠或氢化铝锂等还原剂。
取代: 亲核取代反应可能涉及甲醇钠或叔丁醇钾等试剂。
主要产物
从这些反应中形成的主要产物取决于所使用的特定试剂和条件。例如,氧化可能产生喹啉N-氧化物,而还原可以产生二氢喹啉衍生物。
科学研究应用
2-(6-溴-2-甲基-4-氧代喹啉-1(4H)-基)乙酸在科学研究中有多种应用,包括:
化学: 用作合成更复杂分子的构建块。
生物学: 研究其潜在的生物活性,例如抗菌或抗癌特性。
医药: 探索作为药物开发的先导化合物。
工业: 用于生产特种化学品和材料。
作用机制
2-(6-溴-2-甲基-4-氧代喹啉-1(4H)-基)乙酸的作用机制涉及其与特定分子靶点和途径的相互作用。例如,它可能抑制某些酶或受体,从而导致其观察到的生物学效应。需要详细研究才能阐明所涉及的确切分子机制和途径。
相似化合物的比较
类似化合物
2-甲基喹啉: 一种更简单的喹啉衍生物,官能团更少。
6-溴喹啉: 缺少乙酸部分,但具有相同的溴取代。
4-氧代喹啉: 含有酮基,但缺少其他取代基。
独特性
2-(6-溴-2-甲基-4-氧代喹啉-1(4H)-基)乙酸是独特的,因为它结合了溴、甲基和乙酸官能团,与其他喹啉衍生物相比,赋予了其独特的化学和生物学性质。
属性
分子式 |
C12H10BrNO3 |
|---|---|
分子量 |
296.12 g/mol |
IUPAC 名称 |
2-(6-bromo-2-methyl-4-oxoquinolin-1-yl)acetic acid |
InChI |
InChI=1S/C12H10BrNO3/c1-7-4-11(15)9-5-8(13)2-3-10(9)14(7)6-12(16)17/h2-5H,6H2,1H3,(H,16,17) |
InChI 键 |
IQONNWGIQWXZBA-UHFFFAOYSA-N |
规范 SMILES |
CC1=CC(=O)C2=C(N1CC(=O)O)C=CC(=C2)Br |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



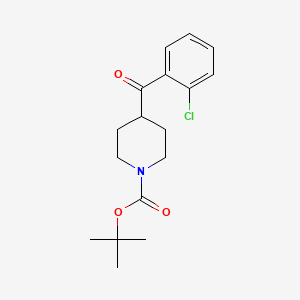

![[(7-Bromo-5-chloroquinolin-8-yl)oxy]acetonitrile](/img/structure/B11835991.png)
![Benzamide, N-[9-[(2R)-2-hydroxypropyl]-9H-purin-6-yl]-](/img/structure/B11835997.png)
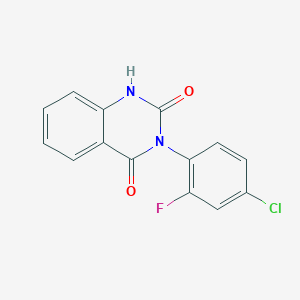
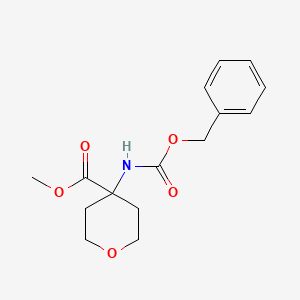
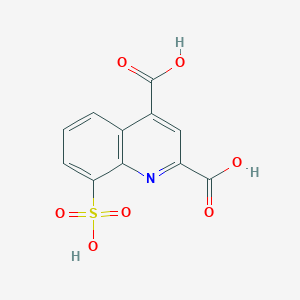
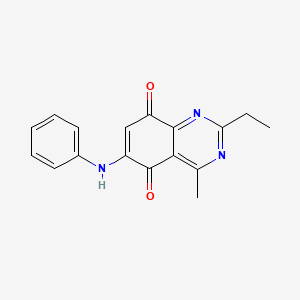
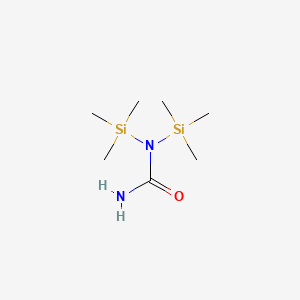
![5-(tert-Butoxycarbonyl)-2-ethyl-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-c]pyridine-7-carboxylic acid](/img/structure/B11836032.png)



